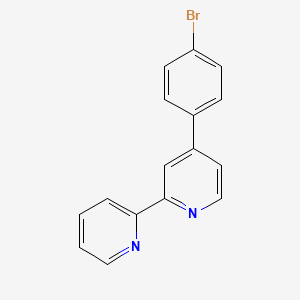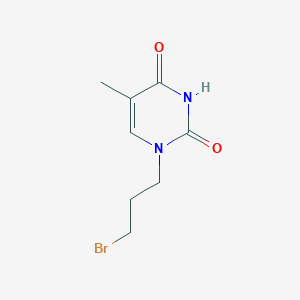
1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione
Vue d'ensemble
Description
Synthesis Analysis
Several synthetic methods have been explored to prepare this compound. One notable approach involves the tandem bromination and intramolecular Friedel–Crafts alkylation of N-aryl enamines. In this process, CBr₄ (carbon tetrabromide) and a suitable base facilitate the cyclization of N-aryl enamines, leading to the formation of 1H- and 3H-indoles. Unlike previous methods that required transition metals or stoichiometric oxidants, this approach offers operational simplicity and good substrate tolerance .
Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Uses
1-(3-bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione and its derivatives have been a subject of interest in scientific research due to their synthesis methods and potential therapeutic applications.
Synthesis Techniques : The research on pyrimidine derivatives often involves the synthesis of various compounds. For instance, Dong (2010) synthesized 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, highlighting the specific reaction conditions and yields, which could be relevant for synthesizing related compounds like this compound (Dong, 2010).
Anti-inflammatory Properties : Dong's research also explored the anti-inflammatory activity of the synthesized compound, providing insights into potential therapeutic applications (Dong, 2010).
Structural Analysis and Chemical Transformations : Studies like those by Kataev et al. (2013, 2018) and Meshcheryakova & Kataev (2013) have focused on the structural analysis and chemical transformations of pyrimidine derivatives, which are crucial for understanding the properties and potential applications of these compounds (Kataev et al., 2013), (Kataev et al., 2018), (Meshcheryakova & Kataev, 2013).
Pharmacological Potential : The pharmacological potential of these compounds is evident in studies such as those by Kataev et al. (2014), which explored the hypotensive activity of pyrimidine-2,4-(1H,3H)-dione derivatives, indicating their potential application in cardiovascular therapeutics (Kataev et al., 2014).
Propriétés
IUPAC Name |
1-(3-bromopropyl)-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6-5-11(4-2-3-9)8(13)10-7(6)12/h5H,2-4H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTVBCNBVGNGLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480695 | |
| Record name | 1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22919-50-2 | |
| Record name | 1-(3-Bromopropyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Dibromo-2-[(2-ethylhexyl)oxy]-5-methoxybenzene](/img/structure/B3049906.png)
![4-[(Bromomethyl)sulfonyl]morpholine](/img/structure/B3049907.png)

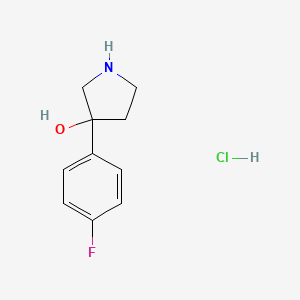
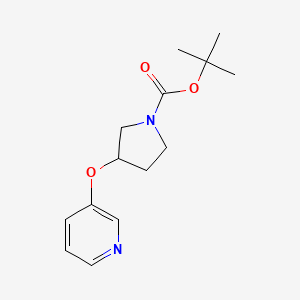

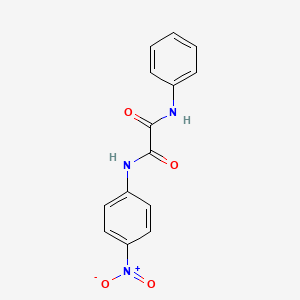
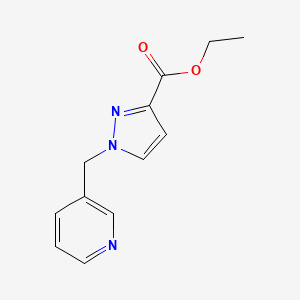
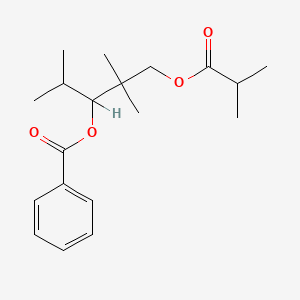


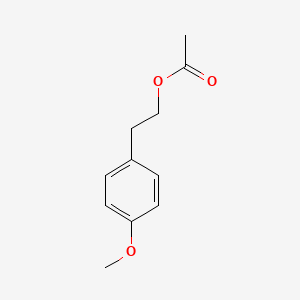
![4-Bromo-7-bromomethyl-benzo[1,2,5]thiadiazole](/img/structure/B3049924.png)
